molecular formula C23H21NO4S B2366793 ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 325979-53-1

ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2366793
CAS No.: 325979-53-1
M. Wt: 407.48
InChI Key: KKLXBXPCJIPNPX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique structural features.

Mechanism of Action

Target of Action

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various targets depending on their specific structure and functional groups . They can inhibit enzymes, modulate receptors, or interfere with cellular processes, leading to their diverse biological effects .

Biochemical Pathways

Given the broad range of activities associated with thiophene derivatives, it can be inferred that multiple pathways could be involved . These could include pathways related to inflammation, oxidative stress, cell proliferation, and microbial growth, among others .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound could potentially exert anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique structural features, which contribute to its diverse biological activities. Its phenoxybenzamido group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

ethyl 2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-2-27-23(26)20-18-9-6-10-19(18)29-22(20)24-21(25)15-11-13-17(14-12-15)28-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXBXPCJIPNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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